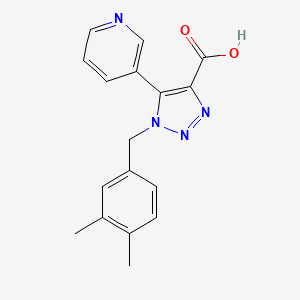

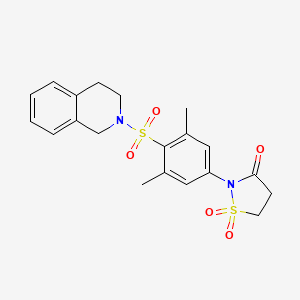

![molecular formula C17H10FN3OS B2973418 N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide CAS No. 330190-45-9](/img/structure/B2973418.png)

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide, also known as CTB, is a synthetic compound that has been widely used in scientific research. CTB belongs to the class of thiazole compounds, which have been shown to exhibit various biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties.

Applications De Recherche Scientifique

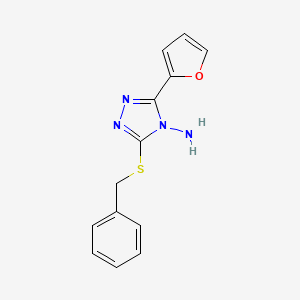

Spectroscopic and Theoretical Investigations

The study of substituent- and aggregation-related dual fluorescence effects in 2-amino-1,3,4-thiadiazoles has revealed intriguing properties regarding the fluorescence emission spectra of these compounds. Depending on the structural composition of the resorcylic system, variations in emission bands were observed. This suggests the potential of these fluorophores as ideal fluorescence probes for applications in biology and molecular medicine due to their specific molecular aggregation and charge transfer processes within the molecules (Budziak et al., 2019).

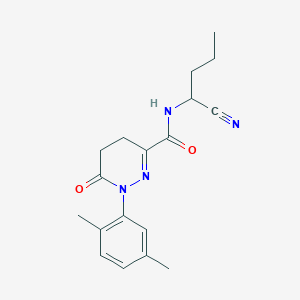

Antitumor Properties

Research into fluorinated 2-(4-aminophenyl)benzothiazoles has demonstrated potent cytotoxicity in vitro against specific human breast cancer cell lines. This suggests a significant potential for the development of antitumor agents based on the structural frameworks of benzothiazoles, highlighting the critical role of fluorine substitutions in enhancing the antitumor specificity and efficacy of these compounds (Hutchinson et al., 2001).

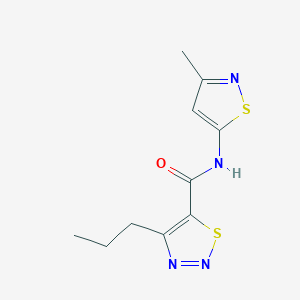

Antibacterial and Antimicrobial Activities

A study on new fluorine-containing thiadiazolotriazinones as potential antibacterial agents showcased promising activity against various bacterial strains. The presence of fluorine atoms within these compounds' structures significantly enhances their antimicrobial efficacy, indicating their potential utility in the development of new antibacterial drugs (Holla et al., 2003).

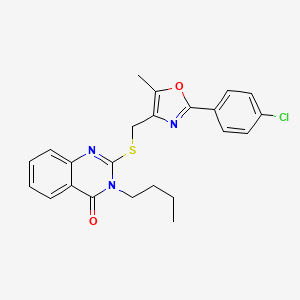

Aggregation-Induced Emission Enhancement

Research into phenylbenzoxazole-based organic compounds has identified a specific three-dimensional #-shaped cross stacking between molecules in the solid/aggregated state, driven by C–H···π interaction and hydrogen bonds. This molecular arrangement leads to significant emission enhancement in the solid state, opening new avenues for the development of solid-state luminescent materials (Qian et al., 2012).

Propriétés

IUPAC Name |

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10FN3OS/c18-14-7-5-13(6-8-14)16(22)21-17-20-15(10-23-17)12-3-1-11(9-19)2-4-12/h1-8,10H,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVORKMNAWKPNOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2973349.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3,5,6-trimethylpyrazine-2-carboxamide;dihydrochloride](/img/structure/B2973352.png)

![N-(3-methylphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2973357.png)